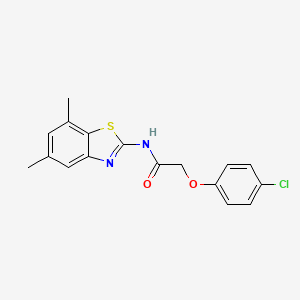
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O2S and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chlorophenoxy group through an acetamide functional group. Its structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with protein synthesis pathways. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in cell wall formation.
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis, where inflammation plays a crucial role in disease progression. The inhibition of cyclooxygenase (COX) enzymes has been documented in related compounds, suggesting a similar pathway for this compound.
Anticancer Potential
Benzothiazole derivatives have been explored for their anticancer properties. These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting survival pathways such as the PI3K/Akt pathway. In vitro studies have demonstrated that certain derivatives can effectively reduce cell viability in various cancer cell lines.
Case Studies and Experimental Data
- In Vitro Studies : A study assessed the effects of related benzothiazole compounds on osteoclastogenesis. The findings revealed that these compounds significantly inhibited the formation of mature osteoclasts and reduced bone resorption activity in vitro .
- In Vivo Studies : In an animal model of osteoporosis, treatment with similar benzothiazole derivatives prevented OVX-induced bone loss by inhibiting osteoclast formation . This suggests potential therapeutic applications for bone-related disorders.
- Chemical Screening : A screening of synthetic small molecules identified several candidates with strong inhibitory effects on osteoclastogenesis. The compound's structural similarity to known inhibitors suggests it may share similar mechanisms .
Summary of Biological Activities
| Activity Type | Mechanism | Evidence |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Similar compounds show efficacy against bacteria and fungi |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Related compounds inhibit COX enzymes |
| Anticancer | Induction of apoptosis via caspase activation | In vitro studies show reduced viability in cancer cell lines |
| Osteoclastogenesis Inhibition | Suppression of mature osteoclast formation | In vivo studies demonstrate prevention of bone loss |
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-7-11(2)16-14(8-10)19-17(23-16)20-15(21)9-22-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYOHCBBMUCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














